2-(4-Iodophenyl)imidazole-5-methanol
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Overview
Description
2-(4-Iodophenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features an iodophenyl group attached to the imidazole ring, making it a valuable molecule in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-iodoaniline with glyoxal and ammonium acetate in the presence of a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the iodine atom.
Major Products Formed
Oxidation: Formation of 2-(4-Iodophenyl)imidazole-5-carboxylic acid.
Reduction: Formation of 2-(4-Iodophenyl)imidazole-5-amine.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Iodophenyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)imidazole-5-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the iodophenyl group can enhance the compound’s binding affinity to certain proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazole-5-methanol: Lacks the iodine atom, resulting in different reactivity and binding properties.
2-(4-Bromophenyl)imidazole-5-methanol: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical behavior.
2-(4-Chlorophenyl)imidazole-5-methanol: Contains a chlorine atom, which affects its reactivity and interactions compared to the iodine-containing compound.
Uniqueness
2-(4-Iodophenyl)imidazole-5-methanol is unique due to the presence of the iodine atom, which imparts distinct chemical properties, such as higher atomic mass and different electronic effects. These characteristics can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for specific research applications.
Biological Activity
Introduction
2-(4-Iodophenyl)imidazole-5-methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory areas. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by relevant data tables and case studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 4-iodoaniline with imidazole derivatives in the presence of appropriate catalysts. Structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, confirming the compound's identity and purity.
Table 1: Synthesis Overview
Step | Reagents/Conditions | Result |
---|---|---|
1 | 4-Iodoaniline + Imidazole | Formation of intermediate |
2 | Methanol + Catalyst | Yield of this compound |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Testing
A study evaluated the Minimum Inhibitory Concentration (MIC) of this compound against several pathogens:
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | <50 |
Escherichia coli | <100 |
Candida albicans | <75 |
The results indicate that the compound has moderate to high activity against these microorganisms, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Studies have shown that it can reduce inflammation markers in vitro and in vivo.
Table 2: Anti-inflammatory Effects
Model | Dose (mg/kg) | Effect Observed |
---|---|---|
Carrageenan-induced paw edema model | 10 | Significant reduction in paw swelling |
Lipopolysaccharide-induced inflammation | 20 | Decreased levels of TNF-α |
These findings suggest that the compound may modulate inflammatory responses, making it a candidate for further development in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the iodine atom is believed to enhance its interaction with biological targets, increasing its potency.
Table 3: SAR Insights
Modification | Activity Change |
---|---|
Iodine substitution | Increased potency |
Hydroxymethyl group | Enhanced solubility |
Properties
Molecular Formula |
C10H9IN2O |
---|---|
Molecular Weight |
300.10 g/mol |
IUPAC Name |
[2-(4-iodophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H9IN2O/c11-8-3-1-7(2-4-8)10-12-5-9(6-14)13-10/h1-5,14H,6H2,(H,12,13) |
InChI Key |
AKPGVTMNTXGZNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)CO)I |
Origin of Product |
United States |
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